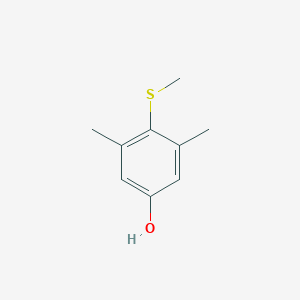

4-(Methylthio)-3,5-xylenol

Description

Properties

IUPAC Name |

3,5-dimethyl-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFZITGNFAVSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041497 | |

| Record name | 3,5-Dimethyl-4-(methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7379-51-3 | |

| Record name | 3,5-Dimethyl-4-(methylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7379-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-methylsulfanylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-dimethyl-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-4-(methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-4-METHYLSULFANYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D73AE3R9ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acylation Step

Xylene (o-, m-, or p-isomer) reacts with acylating agents like acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form 3,5-dimethylacetophenone. The reaction proceeds via electrophilic aromatic substitution, where the acyl group attaches to the aromatic ring at the 3 and 5 positions due to the directing effects of methyl groups. Optimal conditions include temperatures of 0–150°C and a 1:10 molar ratio of acylating agent to xylene, yielding up to 89.2%.

Oxidation Step

3,5-Dimethylacetophenone undergoes Bayer-Villiger oxidation using peracids (e.g., m-chloroperbenzoic acid) to form 3,5-dimethylphenol ester. This step exploits the ketone’s reactivity, inserting an oxygen atom adjacent to the carbonyl group. Reactions in dichloromethane at 25°C achieve yields of 91.7%.

Hydrolysis Step

The ester intermediate is hydrolyzed under acidic or alkaline conditions to yield MX. For instance, hydrochloric acid-mediated hydrolysis at 20°C produces MX with 86.3% yield. The three-step process collectively achieves a total yield of 70.6%, demonstrating efficiency suitable for industrial scale-up.

The introduction of a methylthio group at the 4-position of MX requires regioselective functionalization. Below are theoretical and literature-based approaches.

Electrophilic Substitution

MX’s phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Thiolation agents like methylthio chloride (CH₃SCl) or disulfides (CH₃SSCH₃) in the presence of Lewis acids (e.g., FeCl₃) could facilitate para-substitution.

Mechanism :

-

Electrophile Generation : CH₃SCl reacts with AlCl₃ to form CH₃S⁺.

-

Substitution : The electrophile attacks the para position relative to the hydroxyl group, yielding this compound.

Challenges :

-

Competing ortho substitution due to steric hindrance from methyl groups.

-

Over-sulfonation or oxidation side reactions.

Nucleophilic Aromatic Substitution

A halogenated MX derivative (e.g., 4-bromo-3,5-xylenol) could undergo nucleophilic displacement with methylthiolate (CH₃S⁻).

Synthesis of Halogenated Intermediate :

-

Bromination of MX using Br₂ in acetic acid directs bromine to the 4-position.

Reaction Conditions :

-

Polar aprotic solvents (e.g., DMF).

-

Elevated temperatures (80–100°C).

-

Catalytic Cu or Pd complexes to enhance reactivity.

Yield Considerations :

-

Limited by the stability of the intermediate and competing elimination reactions.

Friedel-Crafts Alkylation with Thiols

While unconventional, Friedel-Crafts conditions using methylthiol and a protic acid (H₂SO₄) might enable alkylation. However, thiols are poor alkylating agents under typical conditions, necessitating alternative strategies.

Comparative Analysis of Preparation Methods

The table below contrasts theoretical methods for synthesizing this compound:

| Method | Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Electrophilic Substitution | CH₃SCl, AlCl₃ | 0–25°C, non-polar solvent | High regioselectivity | Side reactions, low yields |

| Nucleophilic Substitution | CH₃S⁻, Cu catalyst | 80–100°C, DMF | Compatible with halogenated intermediates | Requires multi-step synthesis |

| Direct Thiolation | CH₃SH, FeCl₃ | Reflux, acidic medium | Simple one-step process | Poor selectivity, competing ortho attack |

Challenges and Optimization Strategies

Regioselectivity Control

The proximity of methyl groups at 3 and 5 positions sterically hinders electrophilic attack at the 4-position. Computational modeling (e.g., DFT studies) could predict transition states to optimize reagent choice.

Catalyst Development

Lewis acids with tailored acidity (e.g., ZnCl₂ or BF₃·OEt₂) may enhance thiolation efficiency. Heterogeneous catalysts could improve recyclability and reduce waste.

Solvent Effects

Polar solvents like nitromethane stabilize charged intermediates, potentially improving yields. Conversely, non-polar solvents may reduce side reactions.

Industrial Applications and Scale-Up Considerations

The scalability of this compound synthesis depends on:

-

Cost of Thiolation Agents : Methyl disulfide (CH₃SSCH₃) is cheaper than CH₃SCl but requires reducing agents.

-

Waste Management : Neutralization of acidic byproducts and recovery of catalysts.

-

Process Intensification : Continuous-flow reactors to enhance heat/mass transfer during exothermic thiolation steps.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)-3,5-xylenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenolic compounds

Scientific Research Applications

Chemistry

4-(Methylthio)-3,5-xylenol serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds in organic chemistry.

Biology

Research indicates that this compound exhibits potential antimicrobial and antioxidant properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in disinfectants and preservatives .

Medicine

The compound has been explored for its cytotoxic effects on cancer cells , suggesting potential therapeutic applications in oncology. Its mechanism involves disrupting cellular processes through oxidative stress, which can lead to apoptosis in malignant cells .

Industry

In industrial applications, this compound is utilized in:

- Dyes and pigments : It acts as a precursor for various dye formulations.

- Polymers : It is used in the production of phenolic resins.

- Chemical feedstocks : It serves as a building block for synthesizing other industrial chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 0.5% w/v. This positions the compound as a potential active ingredient in disinfectants .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability among several cancer cell lines. The observed cytotoxicity was attributed to increased oxidative stress markers and apoptosis induction .

Mechanism of Action

The mechanism of action of 4-(Methylthio)-3,5-xylenol involves its interaction with cellular components, leading to various biological effects. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its antimicrobial and cytotoxic properties. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular membranes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: 3,5-Xylenol lacks the para substituent, reducing its steric hindrance and increasing reactivity in electrophilic substitution reactions compared to its derivatives . PCMX replaces the -SCH₃ group with -Cl, enhancing its electronegativity and antimicrobial potency due to chlorine’s biocidal properties . Methiocarb introduces a carbamate group (-O(CO)NCH₃), enabling cholinesterase inhibition, which is critical for its pesticidal activity .

Physical Properties: Solubility: this compound exhibits moderate solubility in methanol (similar to PCMX), whereas Methiocarb’s carbamate group increases hydrophobicity, favoring lipid-rich environments . Thermal Stability: The methylthio group in this compound provides greater thermal stability compared to PCMX, which decomposes at lower temperatures due to C-Cl bond instability .

Chemical Reactivity: The -SCH₃ group in this compound is less electronegative than -Cl in PCMX, reducing its susceptibility to nucleophilic attack but enhancing thioether-mediated redox reactions . Methiocarb’s carbamate group undergoes hydrolysis under alkaline conditions, releasing methylamine, a mechanism central to its pesticidal action .

Biological Activity

4-(Methylthio)-3,5-xylenol, also known as 3,5-dimethyl-4-(methylthio)phenol, is an organic compound characterized by its phenolic structure with two methyl groups and a methylthio group. This compound has garnered attention for its diverse biological activities, including potential antimicrobial and antioxidant properties, as well as its cytotoxic effects on cancer cells. This article provides a comprehensive review of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C₉H₁₂OS

- Molecular Weight : 168.25 g/mol

- Melting Point : 64-65.5 °C

- Boiling Point : 155-160 °C (at 12 Torr)

- Solubility : Slightly soluble in chloroform, ethyl acetate, and methanol

The biological activity of this compound is primarily attributed to its interaction with cellular components. It is believed to exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes.

- Oxidative Stress Induction : It may induce oxidative stress by generating reactive oxygen species (ROS), which can disrupt cellular membranes and lead to apoptosis in certain cell types.

- Antimicrobial Activity : Preliminary studies suggest that it has the potential to inhibit the growth of various microorganisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 100-200 µg/mL for these strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 250 |

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, research involving human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Case Study

A notable case study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on MCF-7 cells over a period of 48 hours. The results indicated:

- IC50 Value : Approximately 75 µg/mL

- Mechanism : Apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It demonstrates a capacity to scavenge free radicals effectively, which is crucial for preventing oxidative damage in biological systems. Comparative studies with known antioxidants revealed that this compound has a comparable efficacy to ascorbic acid in inhibiting lipid peroxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.